2-Fluoroethyl-beta-Cit, chemically known as 2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a compound of interest in medicinal chemistry and neuroscience. This compound is a derivative of beta-Cit and possesses structural characteristics that enable it to interact with biological systems effectively. The unique properties of 2-Fluoroethyl-beta-Cit make it a candidate for various applications, particularly in neuropharmacology.
2-Fluoroethyl-beta-Cit is classified as an organic compound with a tetrahydroisoquinoline core. Its synthesis typically involves cyclization reactions using appropriate precursors. The compound has garnered attention due to its potential effects on neurotransmitter systems, particularly dopamine pathways, which are critical in neurodegenerative diseases like Parkinson's disease.
The synthesis of 2-Fluoroethyl-beta-Cit generally follows a multi-step process:
These synthetic routes allow for efficient preparation with high yields and purity, making 2-Fluoroethyl-beta-Cit accessible for further research and application.
The molecular structure of 2-Fluoroethyl-beta-Cit features a tetrahydroisoquinoline skeleton with a fluorophenyl group attached. Key structural characteristics include:
The presence of the fluorine atom enhances its interaction with biological targets due to increased lipophilicity, which can influence its absorption and distribution in biological systems.
2-Fluoroethyl-beta-Cit undergoes various chemical reactions that highlight its versatility:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Controlled temperatures and pressures are crucial to ensure desired reaction pathways .
The mechanism of action for 2-Fluoroethyl-beta-Cit primarily involves modulation of neurotransmitter systems, particularly dopamine pathways. Research indicates that this compound may influence dopamine receptor activity, contributing to neuroprotective effects by modulating oxidative stress within neuronal cells. This action is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease.
Relevant data indicate that the presence of the fluorine atom significantly enhances its reactivity compared to non-fluorinated analogs.
2-Fluoroethyl-beta-Cit has several notable applications in scientific research:
Research continues to explore its full potential in these areas, emphasizing its significance in advancing medicinal chemistry and neuroscience.
The core structure of 2-FE-beta-CIT (2β-carbo-fluoroethoxy-3β-(4-iodophenyl)tropane) belongs to the 3β-phenyltropane class, where strategic modifications at the N-position and C2-ester group critically influence dopamine transporter (DAT) affinity and selectivity. Fluorinated side-chain optimization primarily targets the N-alkyl substituent and the C2-ester moiety. Replacing the methyl ester in β-CIT with a fluoroethyl ester (e.g., 2β-carbofluoroethoxy-3β-(4-methylphenyl)tropane, FETT) enhances DAT binding kinetics and selectivity over serotonin transporters (SERT). This modification exploits the steric and electronic similarity between fluoroethyl and ethyl/methyl groups while introducing favorable lipophilicity (ΔlogP = 0.70 for fluoroethyl vs. 0.54 for methyl), which improves blood-brain barrier permeability [2] [6].
Comparative binding studies of N-fluoroalkyltropanes reveal that chain length and fluorine position significantly impact DAT affinity. For instance, N-(3-fluoropropyl) derivatives (e.g., FP-CIT) exhibit higher DAT affinity (Ki = 3.5–5.1 nM) than N-(2-fluoroethyl) analogs (e.g., FE@CIT, Ki = 4.1 nM) due to optimal hydrophobic interactions within the DAT binding pocket [5] [10]. Hybrid strategies, such as conjugating fluoroethyl esters with iodopropenyl groups (e.g., compound 3), further optimize kinetics, achieving striatal uptake within 30–60 min post-injection [5].
Table 1: Binding Affinities of Key Fluorinated Tropane Analogs
Compound | R1 Group | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) |
---|---|---|---|---|---|
β-CIT | -CH₃ | 5.1 ± 0.4 | - | - | - |
FP-CIT | -CH₂CH₂CH₂F | 3.5 ± 0.6 | - | - | - |
FE@CIT | -CH₂CH₂F | 4.1 ± 0.6 | 20.6 ± 3.7 | 66.2 ± 12.7 | 5.0 |
FETT | -CH₂CH₂F (C2-ester) | 4.1* | 20.6* | 66.2* | 5.0 |
Hybrid (Compound 3) | -CH₂CH₂F + iodopropenyl | 7.9 ± 0.9 | 11.0 ± 4.5 | 27.7 ± 1.5 | 1.4 |
* Data extrapolated from analogous FE@CIT structure [5] [10].
Radiolabeling of 2-FE-beta-CIT analogs employs two primary strategies: direct nucleophilic substitution for carbon-11 and prosthetic group coupling for fluorine-18.
Automated modules (e.g., GE TRACERlab™) standardize production, with a typical 30 µAh cyclotron irradiation yielding >2.5 GBq of [¹⁸F]FE@CIT at high molar activity (>416 GBq/µmol) [10].
Solvent polarity critically dictates nucleophilic substitution efficiency in radiochemical synthesis. Polar aprotic solvents (e.g., acetonitrile, DMSO) traditionally facilitate [¹⁸F]fluoride activation by dissociating [¹⁸F]F⁻ from potassium complexes, enhancing nucleophilicity. However, for N-alkylations, these solvents often necessitate high temperatures (120–150°C), risking epimerization at C2 of tropanes [7].
Polar protic solvents (e.g., t-BuOH) dramatically improve RCY in 2-FE-beta-CIT synthesis. For [¹⁸F]FP-CIT, substituting acetonitrile with tert-butanol increases RCY from <5% to 60–70% at 110°C. This is attributed to hydrogen bonding between t-BuOH and the precursor’s mesylate group, stabilizing the transition state and accelerating Sₙ2 displacement. Tetrabutylammonium hydroxide (TBAOH) is the optimal phase-transfer catalyst in this system, outperforming carbonates [7].
Table 2: Solvent Impact on Radiochemical Yield of [¹⁸F]FP-CIT
Solvent System | Catalyst | Temperature (°C) | Reaction Time (min) | RCY (%) |
---|---|---|---|---|
Acetonitrile | K₂CO₃/K222 | 120 | 15 | <5 |
tert-Butanol | TBAOH | 110 | 10 | 60–70 |
tert-Butanol | Cs₂CO₃ | 110 | 10 | <1 |
tert-Butanol | TBAHCO₃ | 110 | 10 | <1 |
Source: Adapted from [7]
This protic approach enables one-step synthesis of [¹⁸F]FP-CIT with a 10-fold yield increase, eliminating the need for intermediate purification and supporting clinical-scale production [7].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3